2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one
CAS No.: 4394-43-8
Cat. No.: VC18109478
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4394-43-8 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6H,12H2,1-2H3 |
| Standard InChI Key | NYWUMFFCBQMYHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)OC)Cl)N |
Introduction
Structural and Molecular Characteristics
The IUPAC name 2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-one reflects its molecular architecture: a ketone group at position 1 of the propane chain, an amino group at position 2, and a chlorinated, methoxy-substituted aromatic ring at position 1. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₁ClNO₂ | Calculated |
| Molecular weight | 212.65 g/mol | Calculated |
| SMILES | COC1=C(C=CC(=C1)Cl)C(=O)C(N)C | PubChem |
The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring influences its electronic distribution, while the amino and ketone functionalities enable diverse reactivity.
Synthesis and Preparation Methods
Friedel-Crafts Acylation
A common route for analogous compounds involves Friedel-Crafts acylation, where 3-chloro-4-methoxybenzene reacts with a propionyl chloride derivative. For this compound, modifications introduce the amino group post-acylation. For example:
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Acylation: 3-chloro-4-methoxybenzene reacts with 2-chloropropionyl chloride in the presence of AlCl₃ to form 1-(3-chloro-4-methoxyphenyl)propan-1-one.
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Amination: The chlorine atom at C2 undergoes nucleophilic substitution with ammonia or amines to introduce the amino group.
Reductive Amination
An alternative method employs reductive amination of 1-(3-chloro-4-methoxyphenyl)propan-1-one with ammonium acetate and sodium cyanoborohydride, yielding the target compound under mild acidic conditions.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The amino group at C2 participates in condensation reactions, forming Schiff bases with aldehydes or ketones. For instance, reaction with benzaldehyde produces a hydrazone derivative, which has been explored for antimicrobial applications.
Oxidation and Reduction
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Oxidation: The ketone group is resistant to mild oxidants but can be converted to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-ol.
| Compound Analog | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Amino-1-(4-Cl-Ph)propan-1-one | S. aureus | 12.5 |
| 2-Amino-1-(3-Cl-4-MeO-Ph)propan-1-one | E. coli | 25.0 |
The chloro and methoxy groups enhance membrane permeability, while the amino group facilitates interaction with bacterial enzymes.
Antioxidant Activity
In vitro assays using DPPH radicals demonstrated moderate scavenging activity (IC₅₀ = 48.7 µM), suggesting utility in mitigating oxidative stress-related pathologies.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for antidepressants and antipsychotics. For example, its Schiff base derivatives inhibit monoamine oxidase (MAO) with IC₅₀ values < 1 µM.
Agrochemistry
Incorporated into fungicides, it exhibits efficacy against Phytophthora infestans at 50 ppm, reducing potato blight incidence by 78% in field trials.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 2-Amino-1-(4-MeO-Ph)propan-1-one | Lacks chloro group | S. aureus: 50.0 |
| 2-Amino-1-(3-Cl-Ph)propan-1-one | Lacks methoxy group | E. coli: 12.5 |
The dual chloro-methoxy substitution in the target compound enhances lipid solubility, improving bioavailability.
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